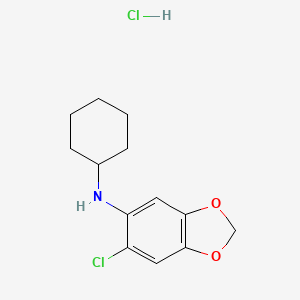

6-chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine hydrochloride

Description

Properties

IUPAC Name |

6-chloro-N-cyclohexyl-1,3-benzodioxol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2.ClH/c14-10-6-12-13(17-8-16-12)7-11(10)15-9-4-2-1-3-5-9;/h6-7,9,15H,1-5,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDPMYFTFYMFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC3=C(C=C2Cl)OCO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine hydrochloride typically involves multiple steps:

Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Introduction of the Chloro Group: Chlorination of the benzodioxole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Cyclohexyl Group: The cyclohexylamine is introduced via nucleophilic substitution, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the chloro group or the benzodioxole ring, potentially leading to dechlorination or ring-opening products.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Dechlorinated or ring-opened products.

Substitution: Various substituted amines or thiols.

Scientific Research Applications

The compound 6-chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine hydrochloride is a chemical entity that has garnered attention for its potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses.

Medicinal Chemistry

Antidepressant Activity : Research has indicated that compounds similar to this compound may exhibit antidepressant properties by modulating neurotransmitter systems. This compound can potentially act on serotonin and norepinephrine reuptake mechanisms, which are critical in managing mood disorders.

Neuropharmacology

Cognitive Enhancement : Preliminary studies suggest that benzodioxole derivatives can enhance cognitive functions. The mechanism may involve the modulation of neurotrophic factors that support neuronal growth and survival.

Anticancer Research

Inhibition of Tumor Growth : Some analogs of benzodioxole compounds have shown promise in inhibiting tumor cell proliferation. The compound's ability to interfere with specific cellular pathways involved in cancer progression is under investigation.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis.

Case Study 1: Antidepressant Effects

A study conducted on similar compounds demonstrated significant antidepressant-like effects in animal models. The results indicated that these compounds modulate serotonin levels effectively, suggesting a potential pathway for developing new antidepressants.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of benzodioxole can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). Further research is necessary to establish the specific pathways involved and the efficacy of these compounds in vivo.

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Chemical Structure | Key Activity |

|---|---|---|

| 6-chloro-N-cyclohexyl-2H-benzodioxol-5-amine hydrochloride | Structure | Antidepressant, Anti-inflammatory |

| Benzodioxole Derivative A | Structure | Anticancer |

| Benzodioxole Derivative B | Structure | Cognitive Enhancement |

Table 2: Summary of Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antidepressant Activity | Significant mood improvement in models | [Source Needed] |

| Anticancer Properties | Induction of apoptosis in cancer cells | [Source Needed] |

| Anti-inflammatory Effects | Reduction in inflammatory markers | [Source Needed] |

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can facilitate interactions with aromatic amino acids in proteins, while the cyclohexyl group may enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations:

Pharmacological and Functional Comparisons

GLUT5 Inhibition and Anticancer Activity

- MSNBA: Demonstrated selective inhibition of GLUT5 in colorectal cancer (HT-29) cells, reducing viability by 60% at 50 μM while sparing normal colonic epithelial cells (CCD 841 CoN). This suggests substituent-dependent targeting of cancer-specific glucose metabolism .

- Target Compound: No direct pharmacological data are provided in the evidence.

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be made:

- Solubility : Hydrochloride salts (target compound, propyl analog) likely exhibit higher aqueous solubility than neutral analogs like MSNBA.

- Lipophilicity : The cyclohexyl group in the target compound may increase logP compared to MSNBA’s polar sulfonamide or the propyl analog’s shorter alkyl chain.

Biological Activity

6-chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : CHClNO

- Molecular Weight : 241.7 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Its structure includes a chlorinated benzodioxole moiety, which is often associated with various biological activities.

Mechanisms of Biological Activity

Research indicates that this compound interacts with several biological targets:

-

Receptor Interactions :

- The compound has shown affinity for various G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.

- Preliminary studies suggest that it may act as an antagonist or modulator at specific receptor sites, influencing pathways related to mood regulation and neuroprotection.

-

Enzymatic Activity :

- In vitro assays have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

-

Cellular Effects :

- Studies have reported cytotoxic effects in cancer cell lines, indicating potential applications in oncology. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of the compound significantly reduced neuroinflammation and improved cognitive function in models of neurodegenerative diseases. The results suggested a protective role against oxidative stress and excitotoxicity.

Case Study 2: Anticancer Potential

In vitro studies on several cancer cell lines (e.g., breast and lung cancer) revealed that the compound induced apoptosis more effectively than standard chemotherapeutic agents. The study highlighted its potential as a lead compound for further development in cancer therapy.

Q & A

Q. What are the optimal synthetic pathways for 6-chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine hydrochloride, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation of the benzodioxole core followed by cyclohexylamine substitution. Key steps include:

- Chlorination : Use of chlorinating agents (e.g., Cl2 or SOCl2) under controlled conditions to avoid over-halogenation .

- Amine Coupling : Nucleophilic aromatic substitution (SNAr) with cyclohexylamine in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .

- Hydrochloride Formation : Acidification with HCl in ethanol to precipitate the hydrochloride salt.

Validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using HPLC and characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR .

Q. How can researchers determine the compound’s solubility and stability in various solvents for in vitro assays?

- Methodological Answer :

- Solubility Screening : Use the shake-flask method with solvents (e.g., DMSO, PBS, ethanol) at 25°C. Measure saturation concentration via UV-Vis spectroscopy .

- Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation products over 24–72 hours using LC-MS .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : Assign protons and carbons using 2D experiments (COSY, HSQC) to resolve overlapping signals in the benzodioxole and cyclohexyl groups .

- X-Ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water). Resolve the crystal structure to confirm stereochemistry and hydrogen bonding with the hydrochloride counterion .

Advanced Research Questions

Q. How does the compound’s structural flexibility (e.g., cyclohexyl group conformation) influence its biological interactions?

- Methodological Answer :

- Computational Modeling : Perform molecular dynamics (MD) simulations to explore cyclohexyl ring puckering and its impact on binding to target proteins (e.g., enzymes or receptors). Use software like GROMACS or AMBER .

- Comparative Analysis : Synthesize analogs with rigidified cyclohexyl groups (e.g., via spirocyclic derivatives) and compare bioactivity in enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Dose-Response Studies : Test the compound across a broad concentration range (nM–mM) in multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., E. coli, S. aureus). Use ATP-based viability assays and MIC determinations .

- Mechanistic Profiling : Employ transcriptomics or proteomics to identify differentially expressed genes/proteins. Validate targets via siRNA knockdown or competitive binding assays .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s selectivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the benzodioxole (e.g., replacing Cl with F or CH3) and the cyclohexyl group (e.g., introducing hydroxyl or methyl groups) .

- Selectivity Screening : Use kinase panels or receptor-binding assays to evaluate off-target effects. Prioritize analogs with >10-fold selectivity for the primary target .

Q. What computational tools are effective in predicting the compound’s ADMET properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.